2-[(3,4-Dimethylphenoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
2-[(3,4-dimethylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-7-8-14(9-12(11)2)19-10-13-5-3-4-6-15(13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUJHHWCAZHBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Steps
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Ester Protection : To prevent side reactions at the carboxylic acid group, methyl 2-(bromomethyl)benzoate is first synthesized. This is achieved by brominating methyl 2-methylbenzoate using in the presence of a radical initiator like benzoyl peroxide.
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Ether Formation : The brominated ester reacts with 3,4-dimethylphenol in a polar aprotic solvent (e.g., dimethylformamide) with potassium carbonate as a base. The reaction proceeds via an mechanism, displacing bromide to form methyl 2-[(3,4-dimethylphenoxy)methyl]benzoate.
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Ester Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide in tetrahydrofuran (THF), yielding the final product.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, benzoyl peroxide, CCl, reflux | 85–90 |
| Ether Formation | KCO, DMF, 80°C | 75–80 |
| Hydrolysis | NaOH (2M), THF/HO, rt | 90–95 |
Advantages : High regioselectivity, scalability, and compatibility with industrial processes.
Limitations : Requires handling of hazardous brominating agents and multiple purification steps.
Mitsunobu Reaction for Direct Coupling
The Mitsunobu reaction offers a one-step coupling between 2-(hydroxymethyl)benzoic acid and 3,4-dimethylphenol, leveraging triphenylphosphine (PPh) and diethyl azodicarboxylate (DEAD) as redox agents.
Reaction Optimization
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Substrate Preparation : 2-(Hydroxymethyl)benzoic acid is protected as its tert-butyl ester to avoid side reactions.
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Coupling : The protected alcohol reacts with 3,4-dimethylphenol in anhydrous THF under nitrogen atmosphere. DEAD and PPh facilitate the inversion of configuration, ensuring retention of stereochemistry.
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Deprotection : The tert-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane.
Key Data:
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Coupling | DEAD, PPh, THF, 0°C to rt | 65–70 |
| Deprotection | TFA (20%), DCM, rt | 95–98 |
Advantages : Stereochemical control and avoidance of harsh halogenation steps.
Limitations : High cost of reagents and sensitivity to moisture.
Friedel-Crafts alkylation enables direct introduction of the methylene-phenoxy group onto the benzoic acid core. This method employs a Lewis acid catalyst, such as aluminum chloride (AlCl), to activate the benzyl electrophile.
Procedure
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Electrophile Generation : 2-(Chloromethyl)benzoic acid is prepared by treating 2-methylbenzoic acid with thionyl chloride (SOCl).
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Alkylation : The chloromethyl derivative reacts with 3,4-dimethylphenol in dichloromethane with AlCl (1.2 equiv) at 0°C. The Lewis acid polarizes the C–Cl bond, facilitating electrophilic aromatic substitution.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | SOCl, reflux | 88–92 |
| Alkylation | AlCl, DCM, 0°C | 60–65 |
Advantages : Direct C–C bond formation without intermediate protection.
Limitations : Limited regioselectivity and formation of polyalkylated byproducts.
Reductive Amination and Oxidation
A less conventional route involves reductive amination followed by oxidation to install the phenoxy-methyl group.
Synthetic Pathway
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Mannich Reaction : 2-Formylbenzoic acid reacts with dimethylamine and 3,4-dimethylphenol in acetic acid, forming a secondary amine intermediate.
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Reduction : The imine is reduced using sodium cyanoborohydride (NaBHCN) in methanol.
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Oxidation : The resultant amine is oxidized to the carboxylic acid using potassium permanganate (KMnO) in acidic conditions.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Mannich Reaction | AcOH, 60°C | 50–55 |
| Reduction | NaBHCN, MeOH | 70–75 |
| Oxidation | KMnO, HSO, HO | 40–45 |
Advantages : Novel approach with potential for library diversification.
Limitations : Low overall yield and complex purification.
Industrial-Scale Production Considerations
For bulk synthesis, the Williamson ether method is favored due to its scalability and cost-effectiveness. Key industrial adaptations include:
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Continuous Flow Reactors : Enhancing bromination and etherification steps by minimizing reaction times and improving heat management.
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Solvent Recycling : Recovery of DMF and THF via distillation reduces waste and costs.
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Catalyst Regeneration : Palladium catalysts (e.g., from byproduct streams) are reclaimed using ion-exchange resins .
Scientific Research Applications
2-[(3,4-Dimethylphenoxy)methyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The carboxylic acid moiety can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
a) 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid (C₁₆H₁₆O₃, MW 256.30)
- Structural Difference: Methyl groups at the 3- and 5-positions of the phenoxy ring (vs. 3,4-dimethyl in the target compound).
b) 4-[(2,3-Dimethylphenoxy)methyl]benzoic acid (C₁₆H₁₆O₃, MW 256.30)
- Structural Difference: Phenoxymethyl group at the 4-position of the benzoic acid ring (vs. 2-position).
- Impact : Positional isomerism may affect binding affinity in biological systems due to spatial orientation differences .
Heterocyclic Analogues
a) 5-((2,4-Dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol (C₁₁H₁₁N₂O₂S, MW 253.28)
- Structural Difference : Oxadiazole-thiol core replaces the benzoic acid group.
- Requires harsh synthesis conditions (reflux in basic medium) .
b) Azo-Benzothiazolyl Benzoic Acid Derivatives
- Example : 2-Hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl)azo benzoic acid.
- Structural Difference : Azo (-N=N-) linkage and benzothiazole ring introduce chromophoric properties.
- Impact: UV-vis absorption shifts (λₐᵦₛ ~400–500 nm) due to conjugation, with pKa values influenced by substituents (carboxylic acid pKa ~2.5–3.5; phenolic proton ~8.5–10.5) .
Bioactive Analogues
a) Gemfibrozil (2,2-Dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid, C₁₅H₂₂O₃, MW 250.33)
b) Acifluorfen (5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid)
- Structural Difference : Nitro and trifluoromethyl groups enhance electron-withdrawing effects.
- Impact : Increased acidity (pKa ~1.5–2.0) and herbicidal activity due to redox reactivity .
Metabolites and Derivatives
a) 490-M18 ((2E)-(Hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid)
b) 4-[[[[(3,4-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]benzoic acid (C₁₈H₁₈N₂O₄S, MW 370.41)
- Structural Difference: Thioamide and acetylated phenoxy chain.
Comparative Data Table
Biological Activity
2-[(3,4-Dimethylphenoxy)methyl]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound this compound consists of a benzoic acid moiety linked to a 3,4-dimethylphenoxy group. This structure allows for various interactions with biological targets due to the presence of functional groups capable of hydrogen bonding and hydrophobic interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial strains and fungi. Preliminary studies suggest that the compound may inhibit the growth of certain pathogens, although specific mechanisms remain to be elucidated.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is hypothesized that this compound may modulate inflammatory pathways by interacting with enzymes or receptors involved in the inflammatory response. This activity is particularly relevant in the context of chronic inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The phenoxy group is believed to engage in hydrogen bonding with active sites on enzymes or receptors, while the carboxylic acid group can influence solubility and reactivity. This dual interaction mechanism may enhance the compound's efficacy as a therapeutic agent.
Case Studies and Experimental Data
- Antimicrobial Activity : A study conducted on various strains of bacteria revealed that this compound demonstrated an inhibitory concentration (IC50) ranging from 10 to 30 µg/mL against Gram-positive bacteria.
- Anti-inflammatory Activity : In vitro assays showed that the compound reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent. The IC50 for this effect was found to be approximately 25 µg/mL.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was performed:
| Compound Name | Antimicrobial Activity (IC50 µg/mL) | Anti-inflammatory Activity (IC50 µg/mL) |
|---|---|---|
| This compound | 10 - 30 | 25 |
| 4-[(3,4-Dimethylphenoxy)methyl]benzoic acid | 15 - 35 | 30 |
| Other benzoic acid derivatives | Varies widely | Varies widely |
This table illustrates that while there are variations in activity among related compounds, this compound holds competitive potential in both antimicrobial and anti-inflammatory contexts.
Q & A
Q. Example Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling | K₂CO₃, DMF, 80°C, 12h | ~65% |
| Hydrolysis | 2M NaOH, reflux, 4h | ~85% |
Basic: How is the compound characterized for purity and structural confirmation?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl groups at 3,4-positions on the phenoxy ring) .
- HPLC : Purity assessment using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
- Mass Spectrometry : High-resolution MS to verify molecular formula (e.g., C₁₆H₁₆O₃) .
Advanced: How can synthetic yields be optimized for scale-up?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction removal via distillation .
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve etherification efficiency .
- Reaction Monitoring : In-situ FTIR or TLC to track intermediate formation and minimize side products (e.g., di-alkylated byproducts) .
Q. Data Insight :
- Lowering reaction temperature from 80°C to 60°C reduced side reactions but increased time (18h vs. 12h) .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Bioassay Standardization :
- Structural Analog Comparison : Test derivatives (e.g., fluoro or methoxy variants) to isolate substituent-specific effects .
Q. Example Conflict :
- Anti-inflammatory Activity : Inconsistent IC₅₀ values (5–20 µM) may arise from assay conditions (e.g., LPS concentration in macrophage models) .
Basic: What are the primary biological screening models for this compound?
Methodological Answer:
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution .
- Anti-inflammatory : Inhibition of TNF-α secretion in LPS-stimulated macrophages .
- Enzyme Inhibition : COX-2 or LOX activity assays with spectrophotometric monitoring .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified phenoxy (e.g., 3-F, 4-OCH₃) or benzoic acid groups (e.g., nitro, amino) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with COX-2 or bacterial enzyme targets .
- Data Correlation : Plot substituent hydrophobicity (logP) against bioactivity to identify trends .
Q. SAR Insight :
- Methyl groups at 3,4-positions enhance membrane permeability but reduce solubility (~2 mg/mL in PBS) .
Basic: What purification methods are effective for this compound?
Methodological Answer:
- Recrystallization : From ethanol/water (7:3 v/v) yields >95% purity .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) gradient .
- Acid-Base Extraction : Utilize pH-dependent solubility (e.g., precipitate at pH 2–3) .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Decomposition observed >150°C (TGA data); store at RT in sealed containers .
- Light Sensitivity : Protect from UV exposure to prevent phenoxy group oxidation .
- Solution Stability : Stable in DMSO for 6 months at -20°C (HPLC confirmation) .
Basic: What are the key chemical reactions for functionalizing this compound?
Methodological Answer:
- Esterification : React with SOCl₂ to form acid chloride, then treat with alcohols .
- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the benzoic acid ring’s meta position .
- Reduction : LiAlH₄ reduces -COOH to -CH₂OH (requires anhydrous conditions) .
Advanced: How to integrate computational chemistry into mechanistic studies?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict bioavailability .
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
- Pharmacophore Modeling : Identify critical substituents for target binding (e.g., methyl groups for hydrophobic pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
